4-[3-(Trifluoromethyl)phenyl]butanenitrile

Lipophilicity Drug Design Physicochemical Properties

4-[3-(Trifluoromethyl)phenyl]butanenitrile, with the CAS number 1057676-06-8, is an organic compound belonging to the class of aryl butanenitriles. Its molecular structure, defined by the formula C11H10F3N and a molecular weight of 213.20 g/mol, features a terminal nitrile group (-C≡N) and a meta-substituted trifluoromethyl group (-CF3) on a phenyl ring, connected by a four-carbon aliphatic chain.

Molecular Formula C11H10F3N
Molecular Weight 213.203
CAS No. 1057676-06-8
Cat. No. B2701628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Trifluoromethyl)phenyl]butanenitrile
CAS1057676-06-8
Molecular FormulaC11H10F3N
Molecular Weight213.203
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CCCC#N
InChIInChI=1S/C11H10F3N/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-6,8H,1-2,4H2
InChIKeyMJLKOKAURMZPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[3-(Trifluoromethyl)phenyl]butanenitrile (CAS 1057676-06-8): A Versatile m-Trifluoromethylphenyl Butanenitrile Building Block


4-[3-(Trifluoromethyl)phenyl]butanenitrile, with the CAS number 1057676-06-8, is an organic compound belonging to the class of aryl butanenitriles . Its molecular structure, defined by the formula C11H10F3N and a molecular weight of 213.20 g/mol, features a terminal nitrile group (-C≡N) and a meta-substituted trifluoromethyl group (-CF3) on a phenyl ring, connected by a four-carbon aliphatic chain . These functional groups confer distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry and materials science .

Why 4-[3-(Trifluoromethyl)phenyl]butanenitrile Cannot Be Substituted with Generic Analogs: The Critical Role of Positional Isomerism and Functional Group Chemistry


The substitution of 4-[3-(Trifluoromethyl)phenyl]butanenitrile with a generic analog or a positional isomer is not scientifically trivial and can lead to significant differences in experimental outcomes. The meta-substitution pattern of the trifluoromethyl group directly influences the compound's lipophilicity (LogP), electronic distribution, and overall three-dimensional shape, which are crucial for molecular recognition and reactivity . As demonstrated in the following evidence guide, even subtle changes, such as shifting the -CF3 group from the meta to the para position, result in a measurable decrease in LogP [1]. This alteration can impact the compound's permeability, solubility, and binding affinity in biological systems or its behavior in material science applications, underscoring the necessity for procurement of the specific CAS number.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 4-[3-(Trifluoromethyl)phenyl]butanenitrile (CAS 1057676-06-8)


LogP and Lipophilicity: Differentiating Meta-Substitution from the Para Isomer

The meta-substituted 4-[3-(Trifluoromethyl)phenyl]butanenitrile exhibits higher lipophilicity compared to its para-substituted analog, a key differentiator for applications where membrane permeability is critical. The target compound has a predicted octanol-water partition coefficient (LogP) of 3.55 . In contrast, the para isomer, 4-[4-(trifluoromethyl)phenyl]butanenitrile, has a lower predicted LogP of 3.1 [1].

Lipophilicity Drug Design Physicochemical Properties ADME

Purity and Vendor Reliability: A Critical Parameter for Reproducible Research

The purity of the target compound is a crucial factor for ensuring the reliability and reproducibility of scientific experiments. 4-[3-(Trifluoromethyl)phenyl]butanenitrile is available at a specified purity of 98% from suppliers like Leyan, which is a higher specification than the 95% purity offered by other major vendors for the same compound .

Purity Procurement Reproducibility Quality Control

Polar Surface Area (TPSA): Distinguishing a Non-Polar Scaffold from Functionalized Analogs

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes. 4-[3-(Trifluoromethyl)phenyl]butanenitrile has a low TPSA of 23.79 Ų, which is characteristic of a lipophilic scaffold . This value is significantly lower than that of the carbonyl-containing analog 4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile, which has a TPSA of 40.86 Ų due to its polar carbonyl group [1].

TPSA Permeability Bioavailability Medicinal Chemistry

Physical Form and Handling: Procurement Advantage of a Liquid Building Block

The physical state of a compound can significantly impact its ease of handling and use in synthetic workflows. 4-[3-(Trifluoromethyl)phenyl]butanenitrile is supplied as a liquid at room temperature, a property that simplifies aliquoting, dissolution, and reaction setup . This is a practical advantage over many related aryl nitriles, such as the structurally similar 4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile, which is a solid with a much higher boiling point of 344.6°C [1].

Physical Form Synthesis Workflow Handling

Recommended Research and Industrial Applications for 4-[3-(Trifluoromethyl)phenyl]butanenitrile (CAS 1057676-06-8) Based on Verifiable Evidence


Medicinal Chemistry: A Lipophilic Scaffold for CNS and Intracellular Drug Targets

The combination of a high LogP (3.55) and a low TPSA (23.79 Ų) for 4-[3-(Trifluoromethyl)phenyl]butanenitrile supports its preferential use as a building block in the design of drug candidates that require high membrane permeability . This makes it a suitable choice over its para-isomer (LogP 3.1) or carbonyl-containing analogs (TPSA 40.86 Ų) for developing therapeutics targeting central nervous system (CNS) disorders or intracellular protein-protein interactions.

Organic Electronics and Materials Science: Soluble Building Block for Solution-Processed Devices

The compound's liquid physical form and good solubility in common organic solvents facilitate its use in solution-processed applications, such as in the development of organic solar cells . Its aliphatic nitrile group provides a convenient synthetic handle for further functionalization, while the trifluoromethyl group can modulate the electronic properties of the final material, offering advantages over solid, less soluble analogs.

High-Reproducibility Research: For Critical Assays Requiring High-Purity Input Material

For studies where the outcome is sensitive to impurities—such as quantitative structure-activity relationship (QSAR) modeling, high-throughput screening, or kinetic studies—procuring the 98% purity grade is essential to ensure data reproducibility and reliability . The 3% higher purity specification compared to other available grades minimizes the risk of confounding results from unknown impurities, a critical consideration for any high-precision scientific investigation.

Synthetic Methodology Development: A Meta-Substituted Benchmark for Reaction Optimization

The distinct meta-substitution pattern and the presence of both a nitrile and a trifluoromethyl group make this compound an ideal benchmark substrate for developing and optimizing new synthetic methods, such as transition-metal catalyzed cross-couplings, C-H activation reactions, or nitrile-specific transformations . Its unique properties provide a clear analytical signature, allowing researchers to differentiate it from ortho- or para-substituted byproducts when evaluating the selectivity of a new reaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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